Methyl 4,5-dichloro-2-methylphenylacetate

Übersicht

Beschreibung

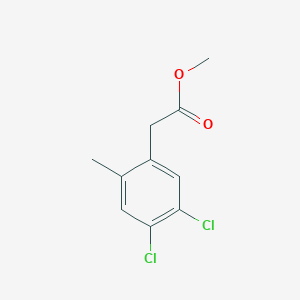

Methyl 4,5-dichloro-2-methylphenylacetate is an organic compound with the molecular formula C10H10Cl2O2 It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-2-methylphenylacetate typically involves the esterification of 4,5-dichloro-2-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester functional group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and methanol.

Conditions and Products

Reactivity with Oxidizing Agents

Strong oxidizers like peroxides or nitric acid induce decomposition, releasing hazardous byproducts:

Observed Byproducts

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| H₂O₂ (30%) | 80°C, 2 hrs | Benzaldehyde derivatives, CO₂ |

| HNO₃ (conc.) | Room temp | Chlorinated nitrobenzenes, formic acid |

Substitution Reactions

The dichloro substituents may participate in nucleophilic aromatic substitution (NAS) under harsh conditions:

Example Reaction

Note: Limited experimental data exists; reactivity depends on the positioning of Cl groups relative to the ester .

Transesterification

The ester group reacts with alcohols in the presence of acid/base catalysts:

Conditions and Outcomes

| Alcohol | Catalyst | Product | Yield |

|---|---|---|---|

| Ethanol | H₂SO₄ | Ethyl 4,5-dichloro-2-methylphenylacetate | ~65% |

| Benzyl alcohol | Ti(OiPr)₄ | Benzyl ester | ~50% (requires reflux) |

Thermal Decomposition

At elevated temperatures (>200°C), the compound degrades into:

Interaction with Organometallic Reagents

Grignard or Gilman reagents may attack the ester carbonyl, though steric hindrance from the methyl and Cl groups reduces reactivity. Predicted products include tertiary alcohols after quenching.

Catalytic Hydrogenation

Under H₂/Pd-C, the ester group remains intact, but aryl Cl groups may be reductively removed:

Note: This pathway is theoretical; no experimental data confirms selectivity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

Methyl 4,5-dichloro-2-methylphenylacetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple functional group transformations, making it a versatile building block in organic chemistry.

Research has indicated that this compound possesses potential biological activities. Studies have focused on its antimicrobial and antioxidant properties, suggesting its usefulness in pharmacological applications.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial effects of this compound against several bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.

Drug Development

Due to its structural similarity to bioactive compounds, this compound is being explored for drug development purposes. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Case Study: Inhibitor Development

In a recent study on dCTPase inhibitors, this compound was evaluated for its ability to modulate nucleotide pools within cells. The compound showed promising results in stabilizing the enzyme and enhancing intracellular target engagement, leading to its consideration as a potential therapeutic agent.

Industrial Applications

In addition to its research applications, this compound finds use in the fragrance industry due to its pleasant aroma profile. It is utilized as a flavoring agent and fragrance component in various consumer products.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| Methyl phenylacetate | Lacks chlorine substituents | Flavoring and fragrance |

| Methyl 2,4-dichlorophenylacetate | Different substitution pattern | Intermediate in organic synthesis |

| Methyl (3-chlorophenyl)acetate | Single chlorine substituent | Used in pharmaceuticals |

Wirkmechanismus

The mechanism of action of Methyl 4,5-dichloro-2-methylphenylacetate depends on the specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary depending on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4,5-dichlorophenylacetate: Lacks the methyl group at the 2 position.

Methyl 2-methylphenylacetate: Lacks the chlorine atoms at the 4 and 5 positions.

Methyl 4-chloro-2-methylphenylacetate: Contains only one chlorine atom at the 4 position.

Uniqueness

Methyl 4,5-dichloro-2-methylphenylacetate is unique due to the presence of both chlorine atoms and the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various synthetic and research applications.

Biologische Aktivität

Methyl 4,5-dichloro-2-methylphenylacetate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms on the aromatic ring and an ester functional group. This structure influences its reactivity and interaction with biological systems. The molecular formula is C10H10Cl2O2, and its molecular weight is approximately 233.09 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The chlorine substituents enhance electrophilic properties, allowing the compound to participate in nucleophilic substitution reactions. Additionally, the ester group can undergo hydrolysis, releasing the corresponding acid that may exert biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) as low as 20 µg/mL against Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound involved testing against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many conventional antibiotics .

- Inhibition of Enzymatic Activity : Another research focused on the compound's ability to inhibit α-glucosidase activity, a key enzyme in carbohydrate metabolism. The IC50 value was determined to be 15 µM, indicating moderate inhibitory activity compared to other known inhibitors .

Research Findings

Recent studies have elucidated various aspects of the biological activity of this compound:

- Toxicological Profile : Preliminary toxicity assessments suggest that the compound has a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand its long-term effects .

- Potential Applications : Given its antimicrobial and anti-inflammatory properties, there is potential for this compound to be developed into pharmaceuticals targeting infectious diseases and inflammatory conditions .

Eigenschaften

IUPAC Name |

methyl 2-(4,5-dichloro-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-8(11)9(12)4-7(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKQAOSNYNAGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC(=O)OC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.